Ethyl 1,4-dihydro-8-(methylthio)-4-oxo-3-quinolinecarboxylate
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Overview
Description
Ethyl 1,4-dihydro-8-(methylthio)-4-oxo-3-quinolinecarboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is part of the quinolone family, which is renowned for its antibacterial properties. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-dihydro-8-(methylthio)-4-oxo-3-quinolinecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with 2-aminobenzenethiol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-dihydro-8-(methylthio)-4-oxo-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 1,4-dihydro-8-(methylthio)-4-oxo-3-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 1,4-dihydro-8-(methylthio)-4-oxo-3-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The compound’s ability to generate reactive oxygen species upon photoactivation also contributes to its antimicrobial activity .
Comparison with Similar Compounds
Ethyl 1,4-dihydro-8-(methylthio)-4-oxo-3-quinolinecarboxylate can be compared with other quinoline derivatives, such as:
Nalidixic Acid: An early quinolone with antibacterial properties.
Ciprofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: Another fluoroquinolone known for its enhanced activity against Gram-positive bacteria .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
132664-51-8 |
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Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
ethyl 8-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)18-2/h4-7H,3H2,1-2H3,(H,14,15) |
InChI Key |
CJSYBLGRYMXUTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2SC |
Origin of Product |
United States |
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